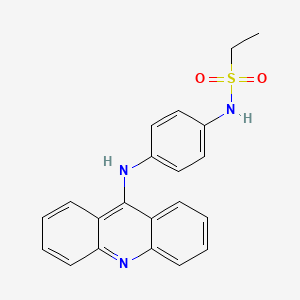
Ethanesulfonanilide, p-(9-acridinylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanesulfonanilide, p-(9-acridinylamino)- is a chemical compound known for its potential antitumor properties. It is an acridine derivative that has been studied for its activity against various types of cancer cells. The compound is characterized by the presence of an acridine moiety linked to an ethanesulfonanilide group, which contributes to its biological activity .
Métodos De Preparación
The synthesis of ethanesulfonanilide, p-(9-acridinylamino)- involves several steps. One common synthetic route includes the reaction of 9-aminoacridine with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction conditions typically involve refluxing the reactants in an appropriate solvent like dichloromethane . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using advanced purification techniques like recrystallization or chromatography .
Análisis De Reacciones Químicas
Ethanesulfonanilide, p-(9-acridinylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Ethanesulfonanilide, p-(9-acridinylamino)- has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other biologically active compounds.
Mecanismo De Acción
The mechanism of action of ethanesulfonanilide, p-(9-acridinylamino)- involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase II enzymes. This inhibition prevents the proper replication and transcription of DNA, leading to cell death. The molecular targets and pathways involved include the DNA-topoisomerase II complex and the subsequent induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Ethanesulfonanilide, p-(9-acridinylamino)- can be compared with other similar compounds, such as:
4’-(9-Acridinylamino)methanesulfonanilide (m-AMSA): Another acridine derivative with similar antitumor properties.
3-(9-Acridinylamino)-5-hydroximethylaniline (AHMA): A compound with a similar mechanism of action, targeting topoisomerase II and intercalating into DNA.
The uniqueness of ethanesulfonanilide, p-(9-acridinylamino)- lies in its specific substituents and their influence on its biological activity, making it a valuable compound for further research and development in the field of anticancer agents .
Propiedades
Número CAS |
53221-86-6 |
|---|---|
Fórmula molecular |
C21H19N3O2S |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
N-[4-(acridin-9-ylamino)phenyl]ethanesulfonamide |
InChI |
InChI=1S/C21H19N3O2S/c1-2-27(25,26)24-16-13-11-15(12-14-16)22-21-17-7-3-5-9-19(17)23-20-10-6-4-8-18(20)21/h3-14,24H,2H2,1H3,(H,22,23) |
Clave InChI |
GUCUZGMANMLVPN-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


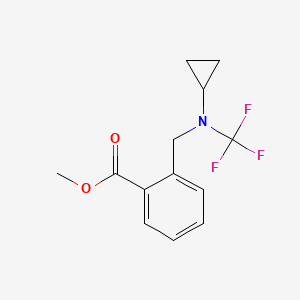
![1,1-Dimethylethyl [2-(cyclobutylamino)ethyl]carbamate](/img/structure/B13961321.png)


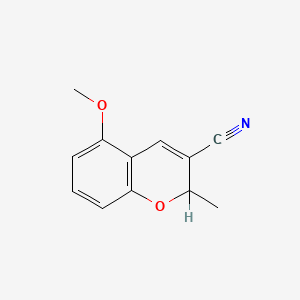

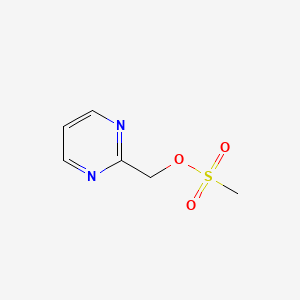
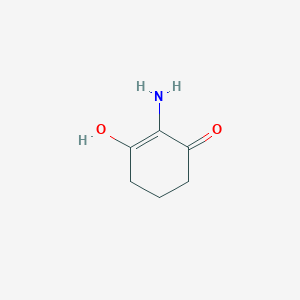

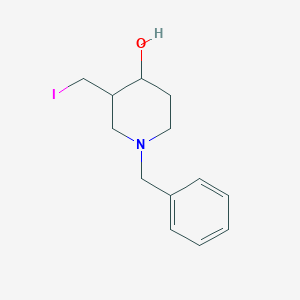
![[1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-ethyl-amine](/img/structure/B13961372.png)
![(6-Methoxybenzo[b]thiophen-3-yl)methanol](/img/structure/B13961378.png)


